molecular formula C13H8BrNO6 B3568206 [2-(4-Nitrophenyl)-2-oxoethyl] 5-bromofuran-2-carboxylate CAS No. 5528-13-2

[2-(4-Nitrophenyl)-2-oxoethyl] 5-bromofuran-2-carboxylate

Cat. No.: B3568206
CAS No.: 5528-13-2
M. Wt: 354.11 g/mol
InChI Key: HGLPSNCQMBCTAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-Nitrophenyl)-2-oxoethyl] 5-bromofuran-2-carboxylate is an organic compound that features a nitrophenyl group and a bromofuran carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Nitrophenyl)-2-oxoethyl] 5-bromofuran-2-carboxylate typically involves the esterification of 5-bromofuran-2-carboxylic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acetic acid.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, [2-(4-Nitrophenyl)-2-oxoethyl] 5-bromofuran-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

This compound can be used in the development of biologically active molecules. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a valuable compound in medicinal chemistry research.

Medicine

In medicinal chemistry, this compound derivatives are explored for their potential therapeutic applications. They may serve as lead compounds for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the design of novel materials with specific properties.

Mechanism of Action

The mechanism of action of [2-(4-Nitrophenyl)-2-oxoethyl] 5-bromofuran-2-carboxylate and its derivatives depends on the specific biological target. For example, if the compound is designed to inhibit a particular enzyme, it may bind to the active site of the enzyme, blocking its activity. The nitrophenyl group can interact with various molecular targets, while the bromofuran moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: This compound features a fluorine atom instead of a bromine atom, which can influence its reactivity and biological activity.

    1-(4,5-Dimethoxy-2-nitrophenyl)ethanol: This compound has a dimethoxy group instead of a furan ring, which can affect its chemical properties and applications.

Uniqueness

[2-(4-Nitrophenyl)-2-oxoethyl] 5-bromofuran-2-carboxylate is unique due to the presence of both a nitrophenyl group and a bromofuran carboxylate moiety. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in various fields.

Properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO6/c14-12-6-5-11(21-12)13(17)20-7-10(16)8-1-3-9(4-2-8)15(18)19/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLPSNCQMBCTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)C2=CC=C(O2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360298
Record name [2-(4-nitrophenyl)-2-oxoethyl] 5-bromofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5528-13-2
Record name [2-(4-nitrophenyl)-2-oxoethyl] 5-bromofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-Nitrophenyl)-2-oxoethyl] 5-bromofuran-2-carboxylate
Reactant of Route 2
Reactant of Route 2
[2-(4-Nitrophenyl)-2-oxoethyl] 5-bromofuran-2-carboxylate
Reactant of Route 3
Reactant of Route 3
[2-(4-Nitrophenyl)-2-oxoethyl] 5-bromofuran-2-carboxylate
Reactant of Route 4
Reactant of Route 4
[2-(4-Nitrophenyl)-2-oxoethyl] 5-bromofuran-2-carboxylate
Reactant of Route 5
Reactant of Route 5
[2-(4-Nitrophenyl)-2-oxoethyl] 5-bromofuran-2-carboxylate
Reactant of Route 6
Reactant of Route 6
[2-(4-Nitrophenyl)-2-oxoethyl] 5-bromofuran-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.